molecular formula C12H10BrF3N2 B14809342 2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine

2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine

Cat. No.: B14809342
M. Wt: 319.12 g/mol
InChI Key: WIYDFIILVARYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the pyrrole ring through a coupling reaction. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyrrole ring can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-(1H-pyrrol-1-yl)pyridine: Lacks the trifluoromethyl group and has different chemical properties.

    3-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine: Lacks the bromine atom, leading to different reactivity.

    2-Bromo-6-(trifluoromethyl)pyridine: Lacks the pyrrole ring, resulting in different applications.

Uniqueness

The presence of both the bromine atom and the trifluoromethyl group in 2-Bromo-3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-(trifluoromethyl)pyridine makes it unique compared to similar compounds

Properties

Molecular Formula

C12H10BrF3N2

Molecular Weight

319.12 g/mol

IUPAC Name

2-bromo-3-(2,5-dimethylpyrrol-1-yl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H10BrF3N2/c1-7-3-4-8(2)18(7)9-5-6-10(12(14,15)16)17-11(9)13/h3-6H,1-2H3

InChI Key

WIYDFIILVARYJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(N=C(C=C2)C(F)(F)F)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.